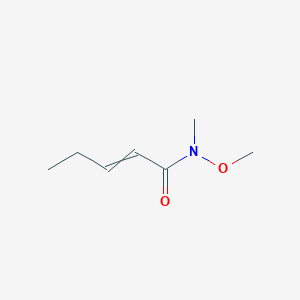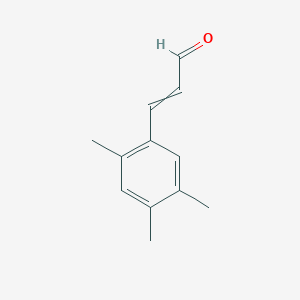![molecular formula C7H18N4O5S B11720540 N''-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid](/img/structure/B11720540.png)
N''-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid is a chemical compound with the molecular formula C14H34N8O6S. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is often used in research settings due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid typically involves the reaction of morpholine with ethyl guanidine under controlled conditions. The reaction is carried out in the presence of sulfuric acid, which acts as a catalyst and protonates the guanidine, facilitating the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production.
Chemical Reactions Analysis
Types of Reactions
N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, temperature range of 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, temperature range of 0-25°C.
Substitution: Halogenating agents, nucleophiles; conditionssolvent medium, temperature range of 30-60°C.
Major Products Formed
Oxidation: Formation of N’'-[2-(morpholin-4-yl)ethyl]guanidine oxide.
Reduction: Formation of N’'-[2-(morpholin-4-yl)ethyl]guanidine hydride.
Substitution: Formation of substituted derivatives of N’'-[2-(morpholin-4-yl)ethyl]guanidine.
Scientific Research Applications
N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it targets specific proteins involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-morpholin-4-ylethanamine
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
- Cimetidine and related compounds
Uniqueness
N’'-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H18N4O5S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C7H16N4O.H2O4S/c8-7(9)10-1-2-11-3-5-12-6-4-11;1-5(2,3)4/h1-6H2,(H4,8,9,10);(H2,1,2,3,4) |
InChI Key |
PFZXRLGBMGFEAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


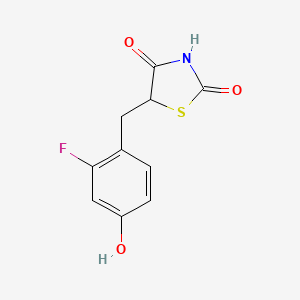
![4-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B11720460.png)
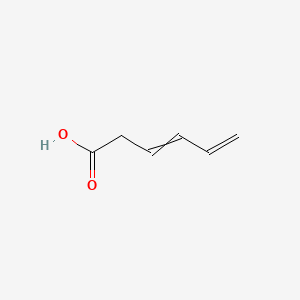
![(3aR,5R)-5-methyl-3H,3aH,4H,5H,7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B11720476.png)
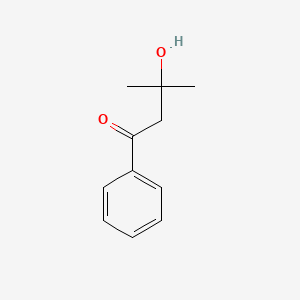
![{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11720492.png)
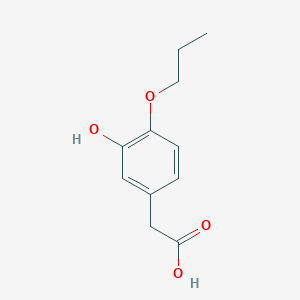


![2,2,5-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720525.png)
![3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B11720530.png)
